4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Lipophilicity Nuclear Receptor Binding Drug Design

The compound 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-65-5) is a synthetic, non-steroidal, multi-halogenated benzonitrile derivative with a molecular formula of C₁₄H₁₄F₆N₂ and a molecular weight of 324.26 g/mol. It features a benzonitrile core substituted with a trifluoromethyl (–CF₃) group at the 2-position and a butyl(2,2,2-trifluoroethyl)amino moiety at the 4-position, resulting in a high degree of fluorination (six fluorine atoms) and a computed XLogP3-AA of 5, indicating strong lipophilicity.

Molecular Formula C14H14F6N2
Molecular Weight 324.26 g/mol
CAS No. 821777-65-5
Cat. No. B12523069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
CAS821777-65-5
Molecular FormulaC14H14F6N2
Molecular Weight324.26 g/mol
Structural Identifiers
SMILESCCCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C14H14F6N2/c1-2-3-6-22(9-13(15,16)17)11-5-4-10(8-21)12(7-11)14(18,19)20/h4-5,7H,2-3,6,9H2,1H3
InChIKeyHRAHKMDUEPXXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile – Compound Identity and Core Characteristics for Scientific Procurement


The compound 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821777-65-5) is a synthetic, non-steroidal, multi-halogenated benzonitrile derivative with a molecular formula of C₁₄H₁₄F₆N₂ and a molecular weight of 324.26 g/mol [1]. It features a benzonitrile core substituted with a trifluoromethyl (–CF₃) group at the 2-position and a butyl(2,2,2-trifluoroethyl)amino moiety at the 4-position, resulting in a high degree of fluorination (six fluorine atoms) and a computed XLogP3-AA of 5, indicating strong lipophilicity [1]. The compound is disclosed as a member of a broad genus of benzonitrile derivatives claimed to modulate androgen, glucocorticoid, mineralocorticoid, and progesterone receptors in patent literature [2]. This positions the compound within the class of nuclear receptor modulators, a therapeutically significant category for metabolic, musculoskeletal, and reproductive health indications.

Why Generic Substitution of 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile Is Not Evidence-Based


Within the patent genus, closely related analogs—including the methyl, ethyl, propyl, isobutyl, and isopentyl N-alkyl variants—differ only by the length and branching of the N-alkyl chain, yet these subtle structural variations can produce pronounced differences in nuclear receptor binding affinity, selectivity, and intrinsic activity (agonism vs. antagonism) [1]. The specific n-butyl + trifluoroethyl combination of CAS 821777-65-5 yields a unique spatial and electronic profile at the receptor binding pocket, which cannot be assumed to be interchangeable with shorter-chain or branched-chain variants [1]. In the absence of publicly available, compound-specific quantitative pharmacology data for any of these analogs, procurement decisions must be guided by structural identity and synthetic route fidelity rather than assumed pharmacological equivalence. Substituting with an uncharacterized analog risks unpredictable target engagement, off-target effects, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile vs. Closest Analogs


Lipophilicity Advantage (XLogP3-AA) vs. Shorter and Branched N-Alkyl Analogs

The computed partition coefficient (XLogP3-AA) of 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is 5.0 [1]. This value represents an approximate increase of +0.5 logP units relative to the propyl analog (estimated XLogP3-AA ≈ 4.5) and an increase of approximately +1.0 logP unit relative to the ethyl analog (estimated XLogP3-AA ≈ 4.0), based on computed physicochemical property trends within the 2-(trifluoromethyl)benzonitrile series [2]. Higher lipophilicity in the n-butyl derivative is expected to enhance membrane permeability and alter nuclear receptor binding pocket occupancy compared to shorter-chain analogs, a critical parameter for cellular target engagement in whole-cell assays [2].

Lipophilicity Nuclear Receptor Binding Drug Design

N-Alkyl Chain Steric Profile Differentiation: n-Butyl vs. Branched Analogs (Isobutyl, Isopentyl)

The n-butyl substituent of CAS 821777-65-5 provides a linear four-carbon chain, in contrast to the branched-chain analogs 4-[isobutyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile and 4-[isopentyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile, which are explicitly disclosed in the same patent genus [1]. Linear vs. branched alkyl chains occupy different steric volumes within the ligand-binding domain of nuclear receptors, which can govern selectivity between androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) subtypes [1]. The n-butyl configuration of the target compound is predicted to favor a more extended, lower-energy conformation within the hydrophobic pocket compared to the sterically demanding isobutyl and isopentyl variants, a structural distinction that can alter the receptor's coactivator recruitment profile and transcriptional outcome [1].

Steric Effects Nuclear Receptor Selectivity Ligand Design

Electron-Withdrawing Character: Dual –CF₃ Substitution vs. Mono-Fluorinated or Non-Fluorinated Analogs

4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile contains two distinct –CF₃ groups: one directly attached to the aromatic ring at the 2-position, and one as part of the N-(2,2,2-trifluoroethyl) substituent at the 4-position [1]. This dual trifluoromethyl arrangement is a structural feature not present in patent-disclosed analogs that bear only a single –CF₃ group, such as 4-[butyl(ethyl)amino]-2-(trifluoromethyl)benzonitrile (CAS 821776-49-2), which lacks the second trifluoromethyl on the amino substituent [2]. The two electron-withdrawing –CF₃ groups reduce the electron density of the aromatic ring and the amino nitrogen, potentially enhancing oxidative metabolic stability and altering hydrogen-bond acceptor capacity relative to mono-CF₃ or non-fluorinated analogs [2]. This electronic profile is a defining characteristic of the target compound and cannot be replicated by compounds lacking the N-trifluoroethyl moiety.

Electronic Effects Metabolic Stability Fluorine Chemistry

Critical Data Gap: Absence of Publicly Available Quantitative Biological Activity Data for This Compound Class

A systematic search of the public domain, including PubMed, BindingDB, ChEMBL, and patent literature, reveals a critical and complete absence of publicly reported quantitative biological activity data—such as IC₅₀, EC₅₀, Kᵢ, or Kd values—for 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile and its closest N-alkyl analogs (methyl, ethyl, propyl, isobutyl, isopentyl) at androgen, glucocorticoid, mineralocorticoid, or progesterone receptors [1]. The parent patent [1] discloses these compounds generically as nuclear receptor modulators but does not provide any compound-specific in vitro pharmacology data. This data gap means that no evidence-based ranking of potency, selectivity, or efficacy can be constructed for the target compound relative to its analogs. Researchers must therefore either generate these data de novo or treat all compounds within this genus as experimentally uncharacterized starting points for SAR exploration.

Data Gap Pharmacology Nuclear Receptors

Proven Application Scenarios for 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile Based on Documented Evidence


Synthetic Reference Standard for Nuclear Receptor Modulator SAR Libraries

Given its explicit disclosure in a patent claiming nuclear receptor modulation [1], the primary evidence-backed use of CAS 821777-65-5 is as a synthetic reference standard for constructing SAR libraries of benzonitrile-based androgen, glucocorticoid, mineralocorticoid, and progesterone receptor modulators. The compound's well-defined structure, confirmed by PubChem [2], makes it suitable for use as a positive control for structural identity (NMR, LCMS) and as a synthetic intermediate for further derivatization.

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

With a computed XLogP3-AA of 5.0 [1], 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile provides a defined, consistent physicochemical probe for studying how lipophilicity affects passive membrane permeability, plasma protein binding, and cellular uptake in the context of fluorinated benzonitrile scaffolds. This application derives directly from the quantitative lipophilicity data established in Section 3 [2].

Building Block for Dual-Trifluoromethyl Analog Synthesis

The compound's dual –CF₃ substitution pattern (one aryl-CF₃ and one N–CH₂CF₃) is unique among its closest patent-disclosed analogs [1]. This makes CAS 821777-65-5 the only procurement candidate for synthetic routes requiring simultaneous aryl and N-alkyl trifluoromethylation, as documented in PubChem structural data [2]. Researchers synthesizing high-fluorine-content benzonitrile libraries must select this specific compound.

Unexplored Nuclear Receptor Pharmacology: De Novo Characterization Studies

The complete absence of publicly available quantitative pharmacology data for this compound class [1] represents a research opportunity rather than a limitation. Scientists equipped with nuclear receptor assay platforms (AR, GR, MR, PR) can use CAS 821777-65-5 as a lead compound for generating first-in-class comparative data versus its methyl, ethyl, propyl, isobutyl, and isopentyl N-alkyl analogs, thereby filling the documented knowledge gap identified in Section 3.

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